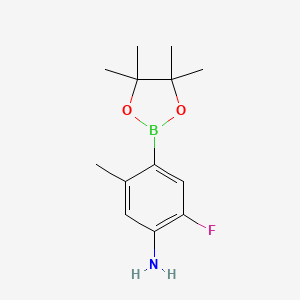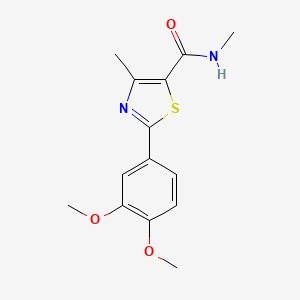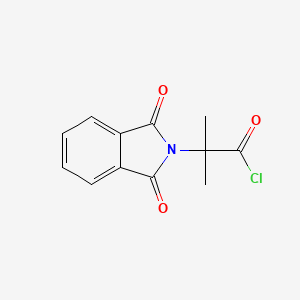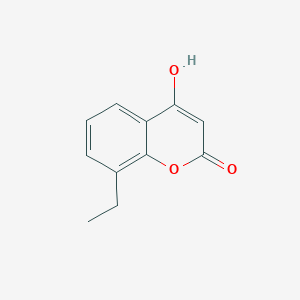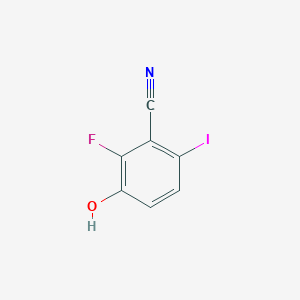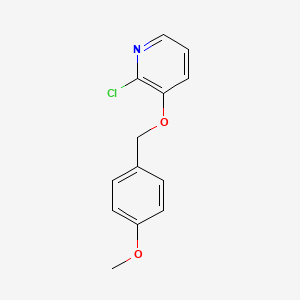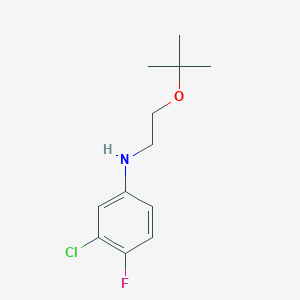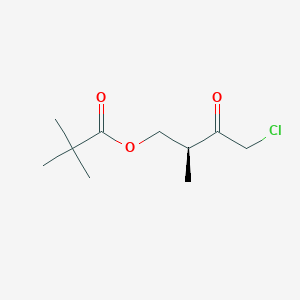![molecular formula C35H22N4O B8455128 2-[5-[6-(4-Carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole](/img/structure/B8455128.png)
2-[5-[6-(4-Carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole
Overview
Description
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole is a complex organic compound that features a unique structure combining carbazole, bipyridine, and benzo[d]oxazole moieties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability, charge transport properties, and electroluminescent characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki coupling reaction, which involves the reaction of 4-(9H-carbazol-9-yl)phenylboronic acid with appropriate bipyridine and benzo[d]oxazole derivatives under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole has a wide range of scientific research applications, including:
Organic Electronics: Used as a material in OLEDs due to its excellent electroluminescent properties.
Photovoltaics: Employed in the development of organic solar cells for efficient light absorption and charge transport.
Biological Probes: Utilized in fluorescence microscopy and imaging due to its strong fluorescence.
Medicinal Chemistry: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. In OLEDs, the compound acts as a hole-transporting material, facilitating the movement of positive charges (holes) from the anode to the emitting layer. This enhances the efficiency and stability of the device . In biological applications, the compound’s fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and detection .
Comparison with Similar Compounds
Similar Compounds
4-(9H-Carbazol-9-yl)phenylboronic Acid: Similar structure but lacks the bipyridine and benzo[d]oxazole moieties.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains carbazole units but differs in the overall structure and properties.
2-(9H-Carbazol-9-yl)ethyl acrylate: Features carbazole but with different functional groups and applications.
Uniqueness
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole is unique due to its combination of carbazole, bipyridine, and benzo[d]oxazole units, which confer distinct electronic and photophysical properties. This makes it particularly valuable in advanced materials for organic electronics and optoelectronics .
Properties
Molecular Formula |
C35H22N4O |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[5-[6-(4-carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C35H22N4O/c1-4-10-32-27(7-1)28-8-2-5-11-33(28)39(32)26-17-13-23(14-18-26)29-19-15-24(21-36-29)25-16-20-31(37-22-25)35-38-30-9-3-6-12-34(30)40-35/h1-22H |
InChI Key |
MMZMPJGAZDWWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC=C(C=C5)C6=CN=C(C=C6)C7=NC8=CC=CC=C8O7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
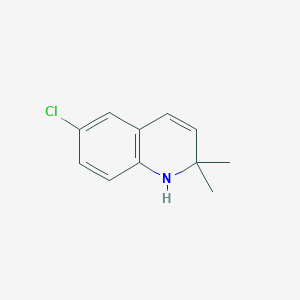
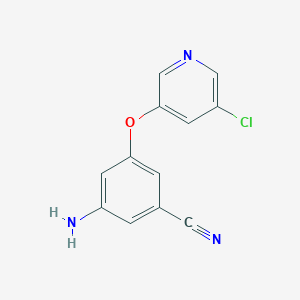
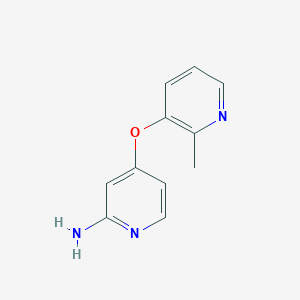
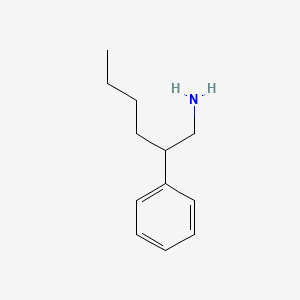
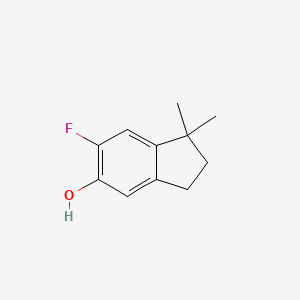
![Imidazo[1,2-a]pyridine-7-carboxylic acid,3-bromo-8-fluoro-,methyl ester](/img/structure/B8455084.png)
